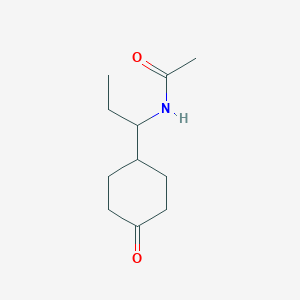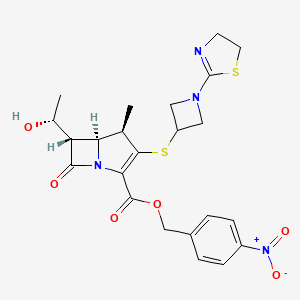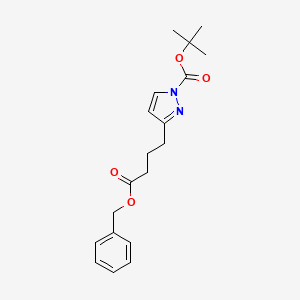
tert-butyl 3-(4-oxo-4-phenylmethoxybutyl)pyrazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 3-(4-oxo-4-phenylmethoxybutyl)pyrazole-1-carboxylate: is an organic compound with the molecular formula C19H24N2O4 and a molecular weight of 344.4 g/mol This compound is characterized by a pyrazole ring substituted with a tert-butyl ester group and a benzyloxy-oxobutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[4-(benzyloxy)-4-oxobutyl]-1H-pyrazole-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the tert-butyl ester group: This step involves the esterification of the pyrazole ring with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the benzyloxy-oxobutyl chain: This is done through a nucleophilic substitution reaction where the pyrazole ester reacts with a benzyloxy-oxobutyl halide in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The carbonyl group in the oxobutyl chain can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Potential use in the development of bioactive compounds for pharmaceutical research.
- Studied for its interactions with biological macromolecules .
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 3-[4-(benzyloxy)-4-oxobutyl]-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The benzyloxy-oxobutyl chain can enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
tert-butyl 3-(4-oxo-4-phenylmethoxybutyl)pyrazole-1-carboxylate: shares similarities with other pyrazole derivatives such as:
Uniqueness:
Properties
Molecular Formula |
C19H24N2O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl 3-(4-oxo-4-phenylmethoxybutyl)pyrazole-1-carboxylate |
InChI |
InChI=1S/C19H24N2O4/c1-19(2,3)25-18(23)21-13-12-16(20-21)10-7-11-17(22)24-14-15-8-5-4-6-9-15/h4-6,8-9,12-13H,7,10-11,14H2,1-3H3 |
InChI Key |
DKEIAPXSMJYYAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)CCCC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[N',N''-bis(tert-butoxycarbonyl)carbamimidamido]benzoic acid](/img/structure/B8460886.png)
![Butyl 4-[2-(2-methylbutan-2-yl)hydrazinylidene]pentanoate](/img/structure/B8460901.png)
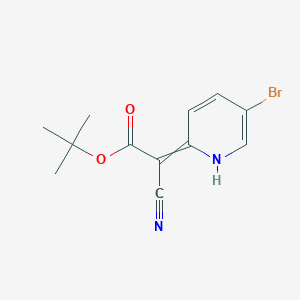
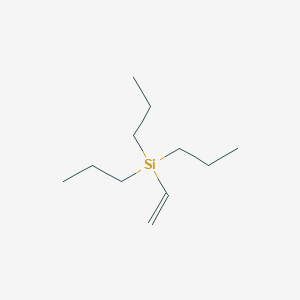
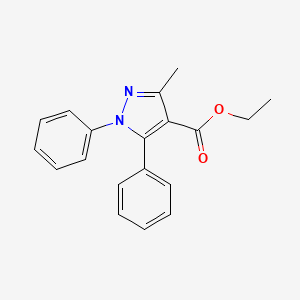
![9-[4-[5-[6-(1-Phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]phenyl]carbazole](/img/structure/B8460924.png)
![[(2R,3R,4R)-3-benzoyloxy-4-fluoro-5-hydroxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B8460929.png)


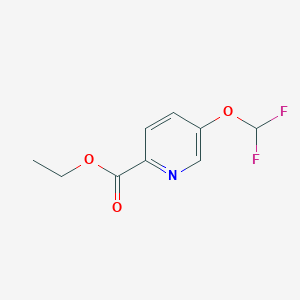
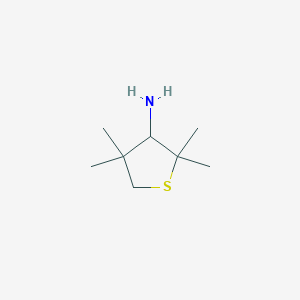
![4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine](/img/structure/B8460964.png)
